molecular formula C8H8BrNO2 B1308262 Methyl 3-amino-4-bromobenzoate CAS No. 46064-79-3

Methyl 3-amino-4-bromobenzoate

Cat. No.: B1308262
CAS No.: 46064-79-3
M. Wt: 230.06 g/mol
InChI Key: GPMSTDWXXKAKCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Methyl 3-aminobenzoate: The synthesis of Methyl 3-amino-4-bromobenzoate typically begins with the bromination of Methyl 3-aminobenzoate. This reaction involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.

    Esterification of 3-amino-4-bromobenzoic acid: Another method involves the esterification of 3-amino-4-bromobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-4-bromobenzoate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in numerous chemical reactions, making it a versatile building block.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is utilized in the synthesis of APIs due to its ability to undergo transformations that introduce functional groups essential for biological activity. For example:

  • Peptide Synthesis : this compound can be used as a building block in peptide synthesis, which is crucial for developing therapeutic peptides that target specific biological pathways.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit inhibitory effects on certain cancer cell lines. For instance, research has shown that modifications to this compound can lead to the development of potent c-Myc inhibitors, which are promising candidates for anticancer therapies .

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis due to its functional groups that facilitate various chemical reactions.

Reaction Pathways

The compound can undergo several reactions, including:

  • Heck Reaction : It has been successfully employed in Heck coupling reactions, where it reacts with alkenes to form substituted products .
  • Esterification and Acylation : The presence of the amino group allows for further acylation reactions, leading to the formation of more complex molecules.

Agrochemical Applications

Due to its structural characteristics, this compound is also explored in the synthesis of agrochemicals. Its derivatives can function as herbicides or pesticides by interfering with specific biochemical pathways in plants or pests.

Data Tables

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound derivatives showed significant inhibition of c-Myc-dependent transcriptional activity in cancer cell lines, suggesting their potential as anticancer agents . The research highlighted the importance of structural modifications to enhance efficacy.

Case Study 2: Peptide Synthesis

In another study focusing on peptide synthesis, this compound was utilized as a key building block for synthesizing bioactive peptides. The outcomes indicated successful incorporation into peptide chains, leading to compounds with enhanced biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Methyl 3-amino-4-bromobenzoate is unique due to the presence of both an amino group and a bromine atom on the aromatic ring. This combination of functional groups allows for diverse chemical reactivity and the ability to participate in a wide range of chemical reactions. The bromine atom provides a site for nucleophilic substitution, while the amino group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .

Biological Activity

Methyl 3-amino-4-bromobenzoate, with the molecular formula C8H8BrNO2C_8H_8BrNO_2, is an aromatic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is characterized by the presence of an amino group and a bromine atom on a benzoate structure. Its molecular weight is approximately 216.03 g/mol, and it is recognized for its potential applications in pharmaceuticals and organic synthesis due to its functional groups that enhance reactivity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

  • Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens, including bacteria and fungi. For instance, derivatives of this compound have shown effectiveness against drug-resistant strains of bacteria, suggesting potential applications in antibiotic development .

2. Anti-inflammatory Effects

  • Studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases .

3. Anticancer Activity

  • Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy. The specific pathways involved include inhibition of cell proliferation and induction of cell cycle arrest .

Synthesis Methods

This compound can be synthesized through various methods, typically involving the bromination of benzoic acid derivatives followed by amination and esterification processes. A common synthetic route includes:

  • Bromination : Starting with 3-amino benzoic acid, bromination is performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Esterification : The resulting acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.

Case Studies

Several case studies highlight the biological activities of this compound:

StudyFindings
Study on Antimicrobial Activity This compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
Anti-inflammatory Research In vitro assays revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS) .
Cancer Cell Line Study This compound induced apoptosis in HeLa cells via caspase activation pathways, demonstrating potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics:

  • Blood-Brain Barrier Permeability : The compound is noted to be a blood-brain barrier (BBB) permeant, suggesting potential neuropharmacological applications .
  • Cytochrome P450 Interactions : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), indicating a lower risk for drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-amino-4-bromobenzoate, and how can its purity be validated?

The synthesis typically involves bromination of methyl 3-aminobenzoate using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, direct bromination at the para position relative to the amino group is favored due to the strong ortho/para-directing nature of the amino group . Post-synthesis, purity is validated via:

  • Melting point analysis (118–120°C) to confirm crystallinity and absence of impurities .
  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and ester functionality.
  • Mass spectrometry (MS) to confirm molecular weight (230.06 g/mol) .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Tools like SHELXL refine crystal structures, while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement . For non-crystalline samples, FT-IR spectroscopy identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for the amino group) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate:

  • Protection of the amino group (e.g., formamidation using formic acid/acetic anhydride) to prepare derivatives like Methyl 4-bromo-3-formamidobenzoate, as seen in patent syntheses .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) where the bromine atom acts as a leaving group for C–C bond formation .

Advanced Research Questions

Q. How do competing substituent effects (amino vs. bromo) influence further electrophilic substitution reactions?

The amino group (–NH₂) is a strong ortho/para-director, while bromine (–Br) is a meta-director. In this compound, the amino group dominates, directing incoming electrophiles to the para position relative to itself (ortho to Br). Computational tools like DFT calculations can predict regioselectivity, while experimental validation involves nitration or sulfonation followed by NMR/X-ray analysis .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Temporary protection of the amino group (e.g., acetylation) to prevent unwanted nucleophilic side reactions during bromine substitution .
  • Controlled reaction stoichiometry to avoid over-bromination or ester hydrolysis.
  • Chromatographic monitoring (HPLC/TLC) to track reaction progress and isolate intermediates .

Q. How can computational tools like Mercury CSD aid in understanding crystal packing interactions?

Mercury’s Materials Module analyzes intermolecular interactions (e.g., hydrogen bonds between –NH₂ and ester carbonyl groups) and predicts packing motifs. This is critical for optimizing crystallization conditions and understanding solubility limitations .

Q. What discrepancies exist in reported physicochemical data, and how should researchers address them?

Variations in melting points (e.g., 118–120°C vs. broader ranges in older literature) may arise from:

  • Polymorphism : Different crystal forms due to solvent/kinetic effects.
  • Purity : Contaminants from incomplete purification.
  • Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods.
    Resolution involves cross-referencing multiple characterization techniques (e.g., DSC + PXRD) .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .
  • Toxicity assessment : Limited data necessitates treating the compound as potentially hazardous. Precautionary LC50/EC50 testing is advised .

Properties

IUPAC Name

methyl 3-amino-4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMSTDWXXKAKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398019
Record name methyl 3-amino-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46064-79-3
Record name methyl 3-amino-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-4-bromobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add Na2SO4(8.5 mmol) to a solution of 4-Bromo-3-nitro-benzoic acid methyl ester (1.2 mmol) in EtOH (40 mL). Heat the reaction at 70° C. for 30 min and then at room temperature overnight. Add a saturated solution of NaHCO3(pH=11-12) and extract with EtOAc (2×50 mL). Dry over NaSO4, filter and evaporate to dryness to provide 4-Bromo-3-amino-benzoic acid methyl ester.
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Synthesis routes and methods II

Procedure details

Dissolve 4-bromo-3-nitro-benzoic acid methyl ester (4.25 g, 16.3 mmol) in ethanol (100 ml) and water (30 ml). Add sodium dithionite (15 g, 75 mmol) in a single portion and heat the mixture under reflux for 4 h. Evaporate ethanol and add water. Basify the aqueous layer with 10% sodium carbonate solution. Extract the product with EtOAc (×2). Dry the combined organic layers over anhydrous sodium sulfate, filter and concentrate to yield 3-amino-4-bromo-benzoic acid methyl ester (51%).
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30 mL
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15 g
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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